Cas no 2034247-63-5 (2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone)

2-Phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone is a specialized organic compound featuring a pyrrolidine core linked to a trifluoromethyl-substituted pyridine moiety via an ether bridge, with a phenylmethoxy-acetyl group at the 1-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound’s modular design allows for potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules targeting CNS or inflammatory pathways. Its well-defined stereochemistry and functional group diversity make it a valuable scaffold for structure-activity relationship studies in drug discovery. The presence of both aromatic and heterocyclic systems may also facilitate interactions with protein binding sites.
2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone structure
2034247-63-5 structure
Product Name:2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
CAS No:2034247-63-5
MF:C19H19F3N2O3
MW:380.360975503922
CID:5549647
Update Time:2025-06-08

2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
    • Inchi: 1S/C19H19F3N2O3/c20-19(21,22)15-6-8-23-17(10-15)27-16-7-9-24(11-16)18(25)13-26-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2
    • InChI Key: NWPIMPMXVZPDKJ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(OC2=NC=CC(C(F)(F)F)=C2)C1)COCC1=CC=CC=C1

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Additional information on 2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone

Professional Introduction to Compound with CAS No. 2034247-63-5 and Product Name: 2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone

The compound with the CAS number 2034247-63-5 and the product name 2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a phenylmethoxy moiety and a trifluoromethyl substituent, contributes to its unique chemical properties and reactivity, making it a promising candidate for further investigation.

Recent research in the area of oxypyrrolidines has highlighted their importance as bioisosteres in drug design. The oxypyrrolidine ring system, as seen in this compound, offers several advantages such as enhanced metabolic stability and improved binding affinity to biological targets. Specifically, the 3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl fragment introduces a pyridine moiety with a trifluoromethyl group, which is known to enhance lipophilicity and binding interactions with proteins. This structural feature is particularly relevant in the context of developing small-molecule inhibitors for therapeutic applications.

The phenylmethoxy group at the acetyl position of the molecule adds another layer of complexity, influencing both the electronic properties and solubility characteristics of the compound. This group is often employed in medicinal chemistry to modulate pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The combination of these functional groups makes this compound a versatile scaffold for designing novel pharmacological agents.

In the realm of drug discovery, the synthesis and characterization of such complex molecules are crucial steps toward identifying lead compounds with desirable biological activity. The use of advanced synthetic methodologies allows for the precise construction of these intricate structures, enabling researchers to fine-tune their properties for optimal efficacy. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in constructing the key frameworks of this compound.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds that have shown promise in various therapeutic areas. For instance, oxypyrrolidines have been explored as inhibitors of enzymes involved in cancer metabolism, while pyridine-based compounds are widely used in antiviral and anti-inflammatory drugs. By leveraging these established pharmacophores, researchers can develop next-generation therapeutics with improved potency and selectivity.

The trifluoromethyl group is a particularly interesting feature from a medicinal chemistry perspective. This substituent not only enhances lipophilicity but also influences electronic effects, leading to increased binding affinity and metabolic stability. The strategic placement of this group in the molecule can significantly impact its pharmacological profile, making it an attractive feature for drug design. Recent studies have demonstrated that compounds containing trifluoromethyl groups often exhibit superior pharmacokinetic properties compared to their non-fluorinated counterparts.

Furthermore, the phenylmethoxy group contributes to the overall solubility and bioavailability of the compound. This moiety is commonly found in approved drugs due to its ability to improve solubility while maintaining favorable pharmacokinetic profiles. The combination of these features makes this compound a promising candidate for further development into a clinical candidate.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic approaches often employ automated systems and high-throughput screening techniques to accelerate the discovery process. These methodologies allow researchers to rapidly explore different structural variations and identify optimal synthetic routes.

Once synthesized, comprehensive characterization is essential to understand the chemical properties and biological activity of the compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the molecular structure and conformational preferences. Additionally, computational methods such as molecular dynamics simulations can help predict how the compound interacts with biological targets.

The biological evaluation of this compound is another critical step in its development process. In vitro assays are typically performed to assess its activity against relevant biological targets such as enzymes or receptors. These assays provide initial evidence of efficacy and help guide further optimization efforts. If promising results are obtained in vitro, subsequent studies can be conducted in vivo using animal models to evaluate efficacy and safety profiles.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as an intermediate in more complex synthetic schemes or as a building block for designing novel molecules with tailored properties. The versatility of this scaffold allows researchers to explore diverse chemical space, opening up new avenues for drug discovery.

In conclusion, the compound with CAS number 2034247-63-5 and product name 2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone represents a significant advancement in pharmaceutical chemistry. Its intricate structure, featuring multiple functional groups such as phenylmethoxy, trifluoromethyl, and oxypyrrolidine, makes it a promising candidate for further investigation. The combination of these features offers unique opportunities for developing novel therapeutics with improved efficacy and selectivity.

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